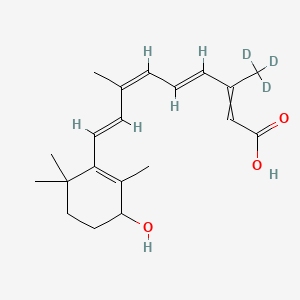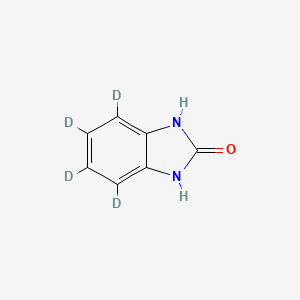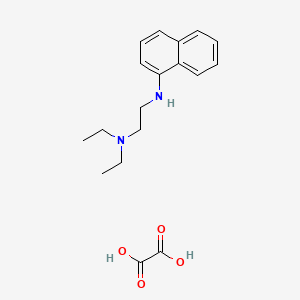
3-Hydroxy-N-desethyl-N-benzyl Lidocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a derivative of Lidocaine, a well-known local anesthetic. This compound is characterized by the presence of a hydroxy group at the third position, a desethyl group, and a benzyl group attached to the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and metabolism of Lidocaine and its derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine typically involves the following steps:
N-Benzylation: The starting material, N-desethyl Lidocaine, undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: The benzylated product is then subjected to hydroxylation at the third position using a suitable oxidizing agent like potassium permanganate or osmium tetroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy compound using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Formation of 3-Keto-N-desethyl-N-benzyl Lidocaine.
Reduction: Reformation of this compound.
Substitution: Various N-alkyl or N-aryl derivatives of Lidocaine.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Lidocaine derivatives.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Lidocaine.
Toxicology: Assessing the toxicity and safety profile of Lidocaine derivatives.
Analytical Chemistry: Serving as a reference standard in the development of analytical methods for detecting Lidocaine and its metabolites.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is similar to that of Lidocaine. It acts by blocking sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. This results in a local anesthetic effect. The hydroxy and benzyl groups may influence the compound’s pharmacokinetics and binding affinity to sodium channels.
Comparación Con Compuestos Similares
Lidocaine: The parent compound, widely used as a local anesthetic.
N-desethyl Lidocaine: A primary metabolite of Lidocaine.
3-Hydroxy Lidocaine: Another hydroxylated derivative of Lidocaine.
Comparison:
Lidocaine vs. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: While Lidocaine is primarily used for its anesthetic properties, this compound is mainly used in research settings.
N-desethyl Lidocaine vs. This compound: N-desethyl Lidocaine is a metabolite with reduced anesthetic activity, whereas the addition of hydroxy and benzyl groups in this compound may alter its pharmacokinetic profile.
3-Hydroxy Lidocaine vs. This compound: Both compounds have a hydroxy group, but the presence of the benzyl group in this compound may affect its metabolic stability and binding affinity.
Propiedades
Número CAS |
1797131-04-4 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.413 |
Nombre IUPAC |
2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23) |
Clave InChI |
KCZFPHJLDUMDCL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C |
Sinónimos |
2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


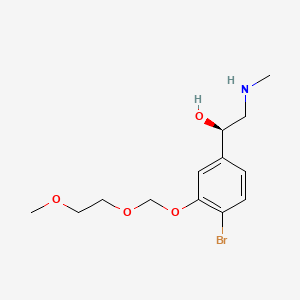
![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)
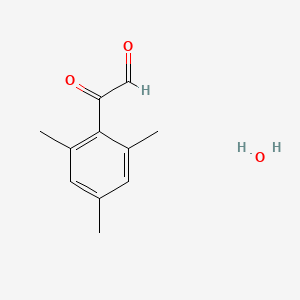
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)
